molecular formula C24H42Cl2N2O2Si2 B15193261 Morpholine, 4,4'-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride CAS No. 84584-51-0

Morpholine, 4,4'-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride

Cat. No.: B15193261
CAS No.: 84584-51-0
M. Wt: 517.7 g/mol
InChI Key: SNAOGFYZEUOSLA-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes morpholine rings, phenylene groups, and dimethylsilylene linkages. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the morpholine rings and the phenylene groups, followed by the introduction of dimethylsilylene linkages. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be efficient and cost-effective, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-

Properties

CAS No.

84584-51-0

Molecular Formula

C24H42Cl2N2O2Si2

Molecular Weight

517.7 g/mol

IUPAC Name

[1-[4-(1-dimethylsilylidene-3-morpholin-4-ylpropyl)phenyl]-3-morpholin-4-ylpropylidene]-dimethylsilane;dihydrochloride

InChI

InChI=1S/C24H40N2O2Si2.2ClH/c1-29(2)23(9-11-25-13-17-27-18-14-25)21-5-7-22(8-6-21)24(30(3)4)10-12-26-15-19-28-20-16-26;;/h5-8H,9-20H2,1-4H3;2*1H

InChI Key

SNAOGFYZEUOSLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](=C(CCN1CCOCC1)C2=CC=C(C=C2)C(=[Si](C)C)CCN3CCOCC3)C.Cl.Cl

Origin of Product

United States

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